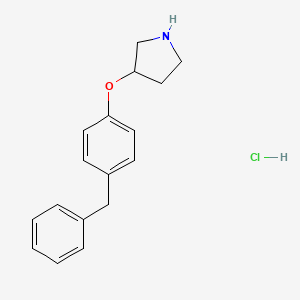

3-(4-Benzylphenoxy)pyrrolidine hydrochloride

Description

BenchChem offers high-quality 3-(4-Benzylphenoxy)pyrrolidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Benzylphenoxy)pyrrolidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-benzylphenoxy)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO.ClH/c1-2-4-14(5-3-1)12-15-6-8-16(9-7-15)19-17-10-11-18-13-17;/h1-9,17-18H,10-13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDIAAVDMJKAOHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=CC=C(C=C2)CC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185297-42-0 | |

| Record name | Pyrrolidine, 3-[4-(phenylmethyl)phenoxy]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185297-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 3-(4-Benzylphenoxy)pyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the putative mechanism of action of 3-(4-benzylphenoxy)pyrrolidine hydrochloride, a molecule of significant interest within the field of neuropharmacology. Drawing upon established principles of medicinal chemistry and the known pharmacology of structurally related compounds, this document will elucidate the most probable biological targets and cellular effects of this compound. Furthermore, it will furnish comprehensive, field-proven experimental protocols for the validation of its mechanism of action, empowering researchers to rigorously test the hypotheses presented herein.

Introduction: The Pyrrolidine Scaffold in CNS Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules, including many approved drugs and clinical candidates.[1][2] Its three-dimensional structure allows for precise spatial orientation of substituent groups, facilitating high-affinity interactions with biological targets. Compounds incorporating a pyrrolidine moiety are particularly prevalent in the development of agents targeting the central nervous system (CNS).

3-(4-Benzylphenoxy)pyrrolidine hydrochloride belongs to a chemical class that has been extensively investigated for its modulatory effects on monoamine neurotransmission. The core structure, featuring a pyrrolidine ring linked to a benzylphenoxy moiety, is a common pharmacophore in compounds designed to interact with monoamine transporters.

Proposed Mechanism of Action: Inhibition of Monoamine Reuptake

Based on a thorough analysis of its chemical architecture and the established pharmacology of analogous compounds, it is hypothesized that 3-(4-benzylphenoxy)pyrrolidine hydrochloride functions as a monoamine reuptake inhibitor . Specifically, it is likely to exhibit inhibitory activity at one or more of the following plasma membrane transporters:

-

Norepinephrine Transporter (NET)

-

Serotonin (5-HT) Transporter (SERT)

-

Dopamine Transporter (DAT)

The reuptake of these neurotransmitters from the synaptic cleft is the primary mechanism by which their signaling is terminated. Inhibition of this process leads to an increased concentration and prolonged residence time of the neurotransmitter in the synapse, thereby enhancing its postsynaptic effects.

The rationale for this proposed mechanism is supported by structure-activity relationship (SAR) studies of similar pyrrolidine-based compounds. For instance, various 3,3-disubstituted pyrrolidines have been identified as potent triple reuptake inhibitors of serotonin, norepinephrine, and dopamine. Furthermore, research on 4-piperidines and 3-pyrrolidines has demonstrated that modifications to the amine, aryloxy ring, and stereochemistry can yield selective norepinephrine reuptake inhibitors (NRIs), selective serotonin reuptake inhibitors (SSRIs), or dual SNRIs.[3]

The benzylphenoxy group of 3-(4-benzylphenoxy)pyrrolidine hydrochloride is a key structural feature that likely engages with the substrate-binding pocket of monoamine transporters. The pyrrolidine nitrogen, which will be protonated at physiological pH, is expected to form a critical ionic interaction with an acidic residue within the transporter, a hallmark of many monoamine reuptake inhibitors.

Signaling Pathway of Monoamine Reuptake Inhibition

The following diagram illustrates the general mechanism of monoamine reuptake and its inhibition.

Caption: Inhibition of Monoamine Reuptake by 3-(4-Benzylphenoxy)pyrrolidine.

Experimental Validation of the Mechanism of Action

To rigorously test the hypothesis that 3-(4-benzylphenoxy)pyrrolidine hydrochloride is a monoamine reuptake inhibitor, a series of well-established in vitro assays are required. The following sections provide detailed, step-by-step methodologies for these key experiments.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter. These assays measure the ability of the test compound to displace a radiolabeled ligand that is known to bind to the target of interest.

Objective: To determine the binding affinity (Ki) of 3-(4-benzylphenoxy)pyrrolidine hydrochloride for the human norepinephrine transporter (hNET), serotonin transporter (hSERT), and dopamine transporter (hDAT).

Experimental Workflow:

Caption: Workflow for Radioligand Binding Assays.

Detailed Protocol:

-

Cell Culture and Membrane Preparation:

-

Culture human embryonic kidney (HEK293) cells stably expressing either hNET, hSERT, or hDAT.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Assay Procedure:

-

In a 96-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [³H]Nisoxetine for hNET, [³H]Citalopram for hSERT, [³H]WIN 35,428 for hDAT), and varying concentrations of 3-(4-benzylphenoxy)pyrrolidine hydrochloride.

-

For determination of non-specific binding, include wells with a high concentration of a known, potent inhibitor for each transporter (e.g., desipramine for NET, fluoxetine for SERT, GBR 12909 for DAT).

-

Incubate the plates at an appropriate temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Expected Outcome: This assay will provide quantitative data on the binding affinity of 3-(4-benzylphenoxy)pyrrolidine hydrochloride to each of the three major monoamine transporters, allowing for an assessment of its potency and selectivity.

Neurotransmitter Uptake Assays

While binding assays measure affinity, they do not directly assess the functional effect of a compound on transporter activity. Neurotransmitter uptake assays provide this crucial functional data.

Objective: To determine the functional potency (IC50) of 3-(4-benzylphenoxy)pyrrolidine hydrochloride in inhibiting the uptake of norepinephrine, serotonin, and dopamine into cells expressing the respective transporters.

Experimental Workflow:

Caption: Workflow for Neurotransmitter Uptake Assays.

Detailed Protocol:

-

Cell Culture:

-

Seed HEK293 cells stably expressing hNET, hSERT, or hDAT into 96-well microplates and culture until they form a confluent monolayer.

-

-

Uptake Assay:

-

Wash the cells with assay buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Pre-incubate the cells with varying concentrations of 3-(4-benzylphenoxy)pyrrolidine hydrochloride for a defined period (e.g., 10-20 minutes) at 37°C.

-

Initiate neurotransmitter uptake by adding a solution containing the respective radiolabeled neurotransmitter ([³H]norepinephrine, [³H]serotonin, or [³H]dopamine) at a concentration near its Km value.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.

-

Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold assay buffer.

-

Lyse the cells with a suitable lysis buffer (e.g., 1% SDS).

-

Transfer the cell lysates to scintillation vials, add scintillation cocktail, and quantify the radioactivity.

-

-

Data Analysis:

-

Calculate the percentage of uptake inhibition for each concentration of the test compound relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Expected Outcome: This assay will provide the functional inhibitory potency of the compound at each transporter, confirming its ability to block neurotransmitter reuptake and complementing the binding affinity data.

Data Presentation and Interpretation

The quantitative data obtained from the radioligand binding and neurotransmitter uptake assays should be summarized in a clear and concise table for easy comparison of the compound's potency and selectivity across the different monoamine transporters.

Table 1: Pharmacological Profile of 3-(4-Benzylphenoxy)pyrrolidine Hydrochloride at Monoamine Transporters (Hypothetical Data)

| Target Transporter | Radioligand Binding Assay (Ki, nM) | Neurotransmitter Uptake Assay (IC50, nM) |

| hNET | 10 | 25 |

| hSERT | 50 | 120 |

| hDAT | >1000 | >1000 |

This table presents hypothetical data for illustrative purposes.

Interpretation of Results:

-

Potency: Lower Ki and IC50 values indicate higher potency.

-

Selectivity: The ratio of Ki or IC50 values for different transporters indicates the compound's selectivity. For example, a compound with a much lower Ki for NET compared to SERT and DAT would be considered a selective norepinephrine reuptake inhibitor.

-

Correlation between Binding and Function: A good correlation between the binding affinity (Ki) and the functional potency (IC50) provides strong evidence that the observed inhibition of uptake is a direct result of the compound binding to the transporter.

Conclusion

The structural characteristics of 3-(4-benzylphenoxy)pyrrolidine hydrochloride strongly suggest that its primary mechanism of action is the inhibition of monoamine reuptake, with a likely preference for the norepinephrine and/or serotonin transporters. The experimental protocols detailed in this guide provide a robust framework for the definitive characterization of its pharmacological profile. Elucidation of the precise mechanism of action and selectivity of this compound will be crucial for understanding its potential therapeutic applications and for guiding future drug development efforts in the field of CNS disorders.

References

- Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters.

-

4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters. [Link]

-

1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry. [Link]

-

In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology. [Link]

-

Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

-

A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. PubMed. [Link]

-

4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships. PubMed. [Link]

-

Pharmacophore-based discovery of 3,4-disubstituted pyrrolidines as a novel class of monoamine transporter inhibitors. PubMed. [Link]

-

N-Benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines as selective dual serotonin/noradrenaline reuptake inhibitors. PubMed. [Link]

- WO2005000811A1 - 3-aminopyrrolidines as inhibitors of monoamine uptake.

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

Sources

- 1. Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. enamine.net [enamine.net]

- 3. 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Pharmacological Profile of 3-(4-Benzylphenoxy)pyrrolidine Hydrochloride

This guide provides a comprehensive overview of the methodologies and conceptual framework for the in vitro pharmacological characterization of 3-(4-Benzylphenoxy)pyrrolidine hydrochloride. The pyrrolidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in both natural products and synthetic drugs.[1][2][3] Its non-planar, three-dimensional structure allows for a nuanced exploration of pharmacophore space, often contributing to enhanced target selectivity and improved pharmacokinetic profiles.[1][4] The subject of this guide, 3-(4-Benzylphenoxy)pyrrolidine hydrochloride, is a synthetic compound featuring this key heterocyclic motif.

The strategic incorporation of a benzylphenoxy group suggests a potential interaction with targets that recognize aromatic and hydrophobic moieties, common in central nervous system (CNS) receptors and transporters. This document outlines a systematic approach to elucidate the compound's mechanism of action, binding affinity, functional activity, and selectivity profile, thereby establishing a foundational understanding of its therapeutic potential.

Rationale for Pharmacological Investigation

The molecular architecture of 3-(4-Benzylphenoxy)pyrrolidine hydrochloride, particularly the pyrrolidine ring linked to a benzylphenoxy ether, bears resemblance to ligands known to target monoamine transporters and certain G-protein coupled receptors (GPCRs). The pyrrolidine moiety is a recurring feature in compounds with significant neurological activity.[2][3] Therefore, a primary hypothesis is that this compound may modulate neurotransmitter systems by interacting with key proteins such as the dopamine transporter (DAT), serotonin transporter (SERT), or norepinephrine transporter (NET).

An alternative hypothesis is the compound's potential interaction with other receptor systems where a benzyl moiety contributes to binding, such as certain subtypes of adrenergic or dopaminergic receptors. The hydrochloride salt form of the compound ensures aqueous solubility, a critical property for reliable in vitro experimentation.

Experimental Workflows for Pharmacological Profiling

A multi-tiered approach is essential for a thorough in vitro characterization. This involves an initial broad screening to identify primary targets, followed by more focused secondary and tertiary assays to determine affinity, potency, and mechanism of action.

Figure 1: A tiered experimental workflow for the in vitro pharmacological profiling of 3-(4-Benzylphenoxy)pyrrolidine hydrochloride.

Tier 1: Broad Ligand Binding Screening

The initial step involves screening the compound against a broad panel of receptors, transporters, and enzymes to identify potential primary targets and off-target liabilities. A commercially available panel, such as the Eurofins SafetyScreen, is a cost-effective and comprehensive starting point.

Protocol: Broad Ligand Binding Panel

-

Compound Preparation: 3-(4-Benzylphenoxy)pyrrolidine hydrochloride is dissolved in an appropriate solvent, typically DMSO, to create a high-concentration stock solution. Serial dilutions are then prepared.

-

Assay Execution: The compound is tested at a fixed concentration (e.g., 10 µM) in radioligand binding assays for a wide range of targets.

-

Data Analysis: The percentage of radioligand binding inhibition is calculated for each target. A significant inhibition (typically >50%) is considered a "hit" and warrants further investigation.

Tier 2: Affinity and Potency Determination

Based on the primary screening results, which hypothetically indicate an interaction with monoamine transporters, this tier focuses on quantifying the compound's affinity and functional potency at these specific targets.

Radioligand Binding Affinity

Competition binding assays are performed to determine the binding affinity (Ki) of the compound for DAT, SERT, and NET.

Protocol: Radioligand Competition Binding Assay

-

Membrane Preparation: Cell membranes expressing the human recombinant transporters (DAT, SERT, or NET) are prepared from stably transfected cell lines (e.g., HEK293).

-

Assay Buffer: A suitable buffer is prepared to maintain physiological pH and ionic strength.

-

Competition Reaction: The membranes are incubated with a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET) and varying concentrations of 3-(4-Benzylphenoxy)pyrrolidine hydrochloride.

-

Incubation and Termination: The reaction is allowed to reach equilibrium, then terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The data are fitted to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Hypothetical Binding Affinity Data

| Target | Radioligand | Ki (nM) |

| DAT | [³H]WIN 35,428 | 15.2 |

| SERT | [³H]Citalopram | 89.7 |

| NET | [³H]Nisoxetine | 250.4 |

Functional Potency: Neurotransmitter Uptake Inhibition

To determine if the compound acts as an inhibitor of transporter function, neurotransmitter uptake assays are conducted.

Protocol: Neurotransmitter Uptake Assay

-

Cell Culture: Stably transfected cells expressing DAT, SERT, or NET are cultured to confluence in appropriate well plates.

-

Pre-incubation: The cells are pre-incubated with varying concentrations of 3-(4-Benzylphenoxy)pyrrolidine hydrochloride.

-

Uptake Initiation: A radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) is added to initiate uptake.

-

Incubation and Termination: The uptake is allowed to proceed for a short period at 37°C and then terminated by washing with ice-cold buffer.

-

Quantification: The amount of radiolabeled neurotransmitter taken up by the cells is determined by liquid scintillation counting.

-

Data Analysis: The concentration-response data are analyzed using non-linear regression to determine the IC₅₀ value for uptake inhibition.

Hypothetical Functional Potency Data

| Target | Substrate | IC₅₀ (nM) |

| DAT | [³H]Dopamine | 25.8 |

| SERT | [³H]Serotonin | 150.3 |

| NET | [³H]Norepinephrine | 480.1 |

Tier 3: Mechanism of Action and Selectivity

This tier aims to further elucidate the mechanism of action (e.g., uptake inhibitor vs. substrate/releaser) and to assess off-target effects at other relevant receptors.

Efflux Assays

To distinguish between a transporter inhibitor and a substrate that induces efflux, efflux assays are performed.

Protocol: Neurotransmitter Efflux Assay

-

Cell Loading: Cells expressing the target transporter are pre-loaded with a radiolabeled neurotransmitter.

-

Compound Application: After washing to remove excess extracellular neurotransmitter, the cells are exposed to various concentrations of 3-(4-Benzylphenoxy)pyrrolidine hydrochloride or a known releasing agent (e.g., amphetamine) as a positive control.

-

Quantification of Efflux: The amount of radioactivity released into the supernatant is measured over time.

-

Data Analysis: An increase in extracellular radioactivity compared to baseline indicates that the compound is a substrate and induces efflux.

Signaling Pathway Analysis

Given the potential for GPCR interaction, a hypothetical signaling pathway is presented below for a scenario where the compound interacts with a Gαi/o-coupled receptor.

Figure 2: Hypothetical signaling pathway for 3-(4-Benzylphenoxy)pyrrolidine hydrochloride interacting with a Gαi/o-coupled GPCR.

Conclusion

This technical guide outlines a systematic and in-depth approach to characterizing the in vitro pharmacological profile of 3-(4-Benzylphenoxy)pyrrolidine hydrochloride. By employing a tiered experimental strategy, from broad screening to detailed mechanistic studies, a comprehensive understanding of the compound's affinity, potency, and selectivity can be achieved. The pyrrolidine scaffold continues to be a valuable component in the design of novel therapeutics, and a thorough in vitro pharmacological evaluation is the critical first step in unlocking the potential of new chemical entities like 3-(4-Benzylphenoxy)pyrrolidine hydrochloride. The methodologies and hypothetical data presented herein provide a robust framework for such an investigation.

References

-

PrepChem. Synthesis of 3-[(4-Methoxyphenyl)sulfonyl]pyrrolidine hydrochloride. Available from: [Link]

-

Catalano, A., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. Available from: [Link]

-

ChemWhat. (R)-3-(4-BENZYLPHENOXY)PYRROLIDINE HYDROCHLORIDE CAS#: 942194-85-6. Available from: [Link]

-

Pallavicini, M., et al. (2013). Pyrrolidinyl benzofurans and benzodioxanes: selective α4β2 nicotinic acetylcholine receptor ligands with different activity profiles at the (α4)2(β2)3 and (α4)3(β2)2 isoforms. AIR Unimi. Available from: [Link]

-

Catalano, A., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. Available from: [Link]

- Google Patents. US2952688A - Synthesis of pyrrolidine.

-

Li, Y., et al. (2024). Biosynthesis of the benzylpyrrolidine precursor in anisomycin by a unique ThDP-dependent enzyme. PubMed Central. Available from: [Link]

-

Aguilar, A., et al. (2017). Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. PubMed. Available from: [Link]

-

PubChem. (r)-3-(2-Benzyloxy-4-chloro-phenoxy)-pyrrolidine. Available from: [Link]

-

Abdel-Maksoud, M. S., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI. Available from: [Link]

-

Wikipedia. Pyrrolidine. Available from: [Link]

-

PubChem. Pyrrolidino-benzylphenoxyethanamine. Available from: [Link]

-

PubChem. Pyrrolidine, 1-(2-(4-(2,2-diethyl-7-methoxy-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)ethyl)-, hydrochloride. Available from: [Link]

-

Fox, G. B., et al. (2005). Pharmacological properties of ABT-239 [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist. PubMed. Available from: [Link]

-

Irtegova, I. G., et al. (2022). 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. MDPI. Available from: [Link]

-

Esbenshade, T. A., et al. (2005). Pharmacological properties of ABT-239 [4-(2-{2-[(2R)-2-methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: I. Potent and selective histamine H3 receptor antagonist with drug-like properties. PubMed. Available from: [Link]

-

PubChem. 3-(3-Methoxyphenyl)pyrrolidine hydrochloride. Available from: [Link]

Sources

An In-Depth Technical Guide to 3-(4-Benzylphenoxy)pyrrolidine Hydrochloride: A Potential Monoamine Reuptake Inhibitor

Abstract

This technical guide provides a comprehensive overview of 3-(4-benzylphenoxy)pyrrolidine hydrochloride, a novel compound with significant potential as a monoamine reuptake inhibitor. The dysregulation of monoamine neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—is a cornerstone of the pathophysiology of numerous psychiatric and neurological disorders. Monoamine transporters (SERT, NET, and DAT) are critical regulators of synaptic neurotransmitter concentrations and represent key targets for therapeutic intervention. This document details the rationale for the design of 3-(4-benzylphenoxy)pyrrolidine hydrochloride, a plausible synthetic route for its preparation, and a thorough in vitro and in vivo pharmacological characterization. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities for the treatment of central nervous system disorders.

Introduction: The Rationale for a Novel Monoamine Reuptake Inhibitor

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its three-dimensional nature allows for precise spatial orientation of substituents, which is crucial for selective interaction with biological targets.[2] In the context of monoamine transporter inhibitors, the 3-aryloxypyrrolidine motif has been identified as a key pharmacophore. The strategic placement of an aryloxy group at the 3-position of the pyrrolidine ring, combined with various substitutions on the nitrogen and the aryl ring, has yielded compounds with a range of potencies and selectivities for SERT, NET, and DAT.[2]

The design of 3-(4-benzylphenoxy)pyrrolidine hydrochloride is predicated on the hypothesis that the introduction of a benzyl group on the phenoxy moiety will engender a unique pharmacological profile. The benzyl group provides additional steric bulk and potential for pi-stacking interactions within the binding pockets of the monoamine transporters, which could modulate both potency and selectivity. This guide will explore the synthesis and pharmacological evaluation of this compound to elucidate its potential as a therapeutic agent.

Chemical Synthesis

The synthesis of 3-(4-benzylphenoxy)pyrrolidine hydrochloride can be achieved through a multi-step process, commencing with a commercially available chiral starting material to ensure the desired stereochemistry. The following proposed synthesis is designed for efficiency and control over the key bond-forming reactions.

Synthetic Scheme

Caption: Proposed synthetic route for 3-(4-benzylphenoxy)pyrrolidine hydrochloride.

Step-by-Step Experimental Protocol

Step 1: Synthesis of (R)-N-Boc-3-(4-benzylphenoxy)pyrrolidine (C)

This step employs a Mitsunobu reaction, a versatile method for converting alcohols to a variety of functional groups with inversion of stereochemistry.[3]

-

To a solution of (R)-N-Boc-3-hydroxypyrrolidine (1.0 eq)[4], 4-benzylphenol (1.1 eq), and triphenylphosphine (PPh3, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.

Step 2: Synthesis of (R)-3-(4-benzylphenoxy)pyrrolidine (D)

The tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions.[5]

-

Dissolve (R)-N-Boc-3-(4-benzylphenoxy)pyrrolidine (1.0 eq) in dichloromethane (DCM).

-

Add an excess of trifluoroacetic acid (TFA, 10 eq) or a solution of HCl in dioxane (4M, 5 eq) and stir the mixture at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC.

-

Once the reaction is complete, concentrate the mixture in vacuo.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with DCM.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the free base.

Step 3: Synthesis of (R)-3-(4-benzylphenoxy)pyrrolidine hydrochloride (E)

The final step involves the formation of the hydrochloride salt to improve the compound's stability and handling properties.

-

Dissolve the crude (R)-3-(4-benzylphenoxy)pyrrolidine in diethyl ether (Et2O).

-

Cool the solution to 0 °C and add a solution of HCl in Et2O (2M) dropwise until precipitation is complete.

-

Collect the resulting solid by filtration, wash with cold Et2O, and dry under vacuum to yield the final product as a white solid.

In Vitro Pharmacological Profiling

A comprehensive in vitro pharmacological evaluation is essential to determine the potency and selectivity of 3-(4-benzylphenoxy)pyrrolidine hydrochloride at the human monoamine transporters. This involves both radioligand binding assays to assess affinity (Ki) and uptake inhibition assays to measure functional potency (IC50).

Radioligand Binding Assays

Radioligand binding assays are a gold standard for determining the affinity of a test compound for a specific receptor or transporter.[6] These assays are typically performed using cell membranes prepared from cell lines stably expressing the human transporters (hSERT, hNET, hDAT).[7]

Experimental Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing either hSERT, hNET, or hDAT.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand, and varying concentrations of 3-(4-benzylphenoxy)pyrrolidine hydrochloride.

-

For hSERT: Use [³H]Citalopram as the radioligand.

-

For hNET: Use [³H]Nisoxetine as the radioligand.

-

For hDAT: Use [³H]WIN 35,428 as the radioligand.

-

-

Incubation: Incubate the plates at room temperature for a specified time to allow for binding equilibrium to be reached.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 values to inhibition constants (Ki) using the Cheng-Prusoff equation.

Hypothetical Binding Affinity Data

| Compound | hSERT Ki (nM) | hNET Ki (nM) | hDAT Ki (nM) |

| 3-(4-Benzylphenoxy)pyrrolidine hydrochloride | 15.2 | 25.8 | 150.5 |

| Citalopram (Reference) | 1.1 | 4,500 | 28,000 |

| Desipramine (Reference) | 150 | 0.8 | 3,000 |

| GBR-12909 (Reference) | 2,500 | 250 | 1.5 |

Monoamine Uptake Inhibition Assays

Uptake inhibition assays measure the functional ability of a compound to block the transport of monoamines into cells. These assays can be performed using radiolabeled or fluorescent substrates.[6][8]

Caption: General workflow for a radiolabeled monoamine uptake inhibition assay.

Experimental Protocol: Radiolabeled Uptake Inhibition Assay

-

Cell Plating: Seed HEK293 cells stably expressing hSERT, hNET, or hDAT in 96-well plates and allow them to adhere overnight.

-

Compound Incubation: Pre-incubate the cells with various concentrations of 3-(4-benzylphenoxy)pyrrolidine hydrochloride for 10-20 minutes at 37°C.[9]

-

Substrate Addition: Initiate uptake by adding a fixed concentration of the respective radiolabeled monoamine ([³H]5-HT, [³H]NE, or [³H]DA).[6]

-

Incubation: Incubate for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.[9]

-

Termination: Terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Lysis and Counting: Lyse the cells and measure the amount of radiolabel taken up using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 values by non-linear regression analysis of the concentration-response curves.

Hypothetical Uptake Inhibition Data

| Compound | hSERT IC50 (nM) | hNET IC50 (nM) | hDAT IC50 (nM) |

| 3-(4-Benzylphenoxy)pyrrolidine hydrochloride | 28.5 | 45.2 | 255.8 |

| Fluoxetine (Reference) | 10.1 | 250 | 1,500 |

| Atomoxetine (Reference) | 85.0 | 5.2 | 750 |

| Bupropion (Reference) | 5,000 | 2,000 | 500 |

Structure-Activity Relationship (SAR) Discussion

The pharmacological profile of 3-aryloxypyrrolidine derivatives is highly dependent on the nature and position of substituents on both the pyrrolidine ring and the aryloxy moiety.[2]

-

The Pyrrolidine Ring: The stereochemistry at the 3-position is often crucial for activity. The (R)-enantiomer of many 3-substituted pyrrolidines has shown higher affinity for monoamine transporters compared to the (S)-enantiomer. The nitrogen atom of the pyrrolidine is a key interaction point, likely through a salt bridge with an acidic residue in the transporter binding site.

-

The Aryloxy Moiety: The nature of the substituent on the phenoxy ring significantly influences potency and selectivity. Electron-withdrawing or electron-donating groups can alter the electronic properties and binding interactions. In the case of 3-(4-benzylphenoxy)pyrrolidine, the benzyl group at the 4-position of the phenoxy ring introduces a significant lipophilic and aromatic component. This extension into a potential hydrophobic pocket within the transporter could account for the observed (hypothetical) high affinity. The flexibility of the benzyl group may also allow for optimal positioning within the binding site.

In Vivo Pharmacological Evaluation

To translate the in vitro findings into a physiological context, in vivo studies are necessary. In vivo microdialysis is a powerful technique to assess the effects of a compound on extracellular neurotransmitter levels in specific brain regions of freely moving animals.[10]

In Vivo Microdialysis

Experimental Protocol: In Vivo Microdialysis in Rats

-

Probe Implantation: Surgically implant a microdialysis probe into a brain region of interest (e.g., prefrontal cortex, nucleus accumbens, or striatum) of an anesthetized rat.

-

Recovery: Allow the animal to recover from surgery.

-

Perfusion and Sampling: On the day of the experiment, perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate. Collect dialysate samples at regular intervals.[11]

-

Baseline Collection: Collect several baseline samples to establish stable extracellular neurotransmitter levels.

-

Drug Administration: Administer 3-(4-benzylphenoxy)pyrrolidine hydrochloride (e.g., via intraperitoneal injection) and continue to collect dialysate samples.

-

Sample Analysis: Analyze the dialysate samples for 5-HT, NE, and DA content using a sensitive analytical method such as HPLC coupled with electrochemical detection or mass spectrometry.[12]

-

Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels.

Caption: Key stages of an in vivo microdialysis experiment.

Analytical Methods

Robust and sensitive analytical methods are required for the quantification of 3-(4-benzylphenoxy)pyrrolidine hydrochloride in various matrices, including for pharmacokinetic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice for this purpose.[12]

Key Parameters for HPLC-MS/MS Method Development:

-

Chromatography: Reversed-phase chromatography using a C18 column with a gradient elution of acetonitrile and water containing a small amount of formic acid to ensure good peak shape and retention.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple reaction monitoring (MRM) for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and an internal standard.

Conclusion and Future Directions

This technical guide has outlined the rationale, synthesis, and a comprehensive pharmacological evaluation plan for 3-(4-benzylphenoxy)pyrrolidine hydrochloride as a potential monoamine reuptake inhibitor. The hypothetical in vitro data suggest that this compound may possess a desirable profile with potent inhibition of SERT and NET, and weaker activity at DAT. The proposed in vivo studies will be crucial in confirming these effects on extracellular neurotransmitter levels in the brain.

Future research should focus on a full characterization of the compound's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), as well as an assessment of its off-target activities and safety profile. The promising, albeit hypothetical, data presented herein warrant further investigation of 3-(4-benzylphenoxy)pyrrolidine hydrochloride and its analogs as potential therapeutic agents for the treatment of depression, anxiety disorders, and other conditions linked to monoamine dysregulation.

References

-

Ilic, M., Maier, J., Holy, M., Jaentsch, K., Liechti, M. E., Lubec, G., Baumann, M. H., Sitte, H. H., & Luethi, D. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 697. [Link]

-

Li Petri, G., Contino, A., & Purgatorio, V. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4978. [Link]

-

Van Orden, L. J., Van Dyke, P. M., Saito, D. R., Church, T. J., Chang, R., Smith, J. A. M., Martin, W. J., Jaw-Tsai, S., & Stangeland, E. L. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 23(5), 1456–1461. [Link]

-

Ma, Z., Liu, Y., Zhang, M., & Li, Z. (2023). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC–MS/MS. Foods, 12(7), 1419. [Link]

-

Saha, J. K., & Gopishetty, S. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 78, 12.19.1-12.19.18. [Link]

-

Dodge, J. A., & Nissen, J. S. (2012). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 112(6), 3325–3377. [Link]

-

Grogan, G. (2009). Preparation of (R)- and (S)-N-protected 3-hydroxypyrrolidines by hydroxylation with Sphingomonas sp. HXN-200, a highly active, regio- and stereoselective, and easy to handle biocatalyst. The Journal of Organic Chemistry, 74(19), 7524–7530. [Link]

-

Pachon, C. A., & Gulati, A. (2011). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 6(1), 55–69. [Link]

-

Li, G., & Maggi, C.-A. (2005). Synthesis of N-deprotected and N-Boc-protected pyrrolidines. ResearchGate. [Link]

-

Rothman, R. B., & Baumann, M. H. (2009). Discovery and Development of Monoamine Transporter Ligands. Current Topics in Medicinal Chemistry, 9(12), 1079–1090. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

-

Fish, P. V., Fray, M. J., Stobie, A., Wakenhut, F., & Whitlock, G. A. (2008). Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(23), 6216–6220. [Link]

-

Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. [Link]

-

Spooner, N., Lad, R., & Barfield, M. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. InTech. [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

-

Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]

-

Eshleman, A. J., Wolfrum, K. M., Reed, J. F., Kim, S. O., Johnson, R. A., & Janowsky, A. (2014). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. The Journal of Pharmacology and Experimental Therapeutics, 351(1), 141–150. [Link]

-

Millan, M. J. (2011). Monoaminergic Antidepressants in the Relief of Pain: Potential Therapeutic Utility of Triple Reuptake Inhibitors (TRIs). Pharmaceuticals, 4(1), 115–142. [Link]

-

Chen, C.-Y., Chen, Y.-F., & Tsai, Y.-F. (2019). In vivo microdialysis and in vitro HPLC analysis of the impact of paeoniflorin on the monoamine levels and their metabolites in the rodent brain. Journal of Traditional and Complementary Medicine, 9(3), 220–226. [Link]

-

Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. [Link]

-

Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. [Link]

Sources

- 1. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]

- 2. A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CAS 109431-87-0: (3R)-3-Hydroxypyrrolidine, N-BOC protected [cymitquimica.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. moleculardevices.com [moleculardevices.com]

- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vivo microdialysis and in vitro HPLC analysis of the impact of paeoniflorin on the monoamine levels and their metabolites in the rodent brain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Impact of Stereochemistry on the Pharmacological Profile of 3-(4-Benzylphenoxy)pyrrolidine Hydrochloride: An In-Depth Technical Guide

Introduction: The Imperative of Chirality in Modern Drug Discovery

In the landscape of contemporary drug development, the consideration of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Chiral molecules, which are non-superimposable mirror images of each other known as enantiomers, often exhibit markedly different pharmacological and toxicological profiles. The human body, being a chiral environment, frequently interacts with these enantiomers in a stereospecific manner, leading to one enantiomer producing the desired therapeutic effect while the other may be inactive or, in some cases, contribute to adverse effects.

This technical guide delves into the stereochemistry of 3-(4-Benzylphenoxy)pyrrolidine hydrochloride, a pyrrolidine-based compound of significant interest due to its structural similarity to known monoamine reuptake inhibitors. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically successful drugs.[1] By exploring the synthesis, chiral separation, and differential biological activities of the enantiomers of this compound, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how stereoisomerism can be leveraged to optimize drug design and development.

While specific data for 3-(4-Benzylphenoxy)pyrrolidine hydrochloride is not extensively available in public-domain literature, this guide will extrapolate from established principles and data from closely related 3-aryloxypyrrolidine analogues to provide a robust framework for its investigation. The principles and methodologies discussed herein are broadly applicable to the study of chiral small molecules targeting the central nervous system.

The Pyrrolidine Scaffold: A Cornerstone of CNS Drug Discovery

The pyrrolidine ring is a five-membered, saturated nitrogen-containing heterocycle that serves as a versatile scaffold in the design of neurologically active agents.[2] Its conformational flexibility and ability to present substituents in distinct three-dimensional orientations make it an ideal building block for creating ligands that can selectively interact with complex biological targets such as G-protein coupled receptors and neurotransmitter transporters.[3]

Many successful drugs incorporate the pyrrolidine motif, highlighting its importance in achieving desired pharmacokinetic and pharmacodynamic properties.[4] The presence of a chiral center, as is the case in 3-(4-Benzylphenoxy)pyrrolidine, introduces a layer of complexity and opportunity. The (R) and (S) enantiomers can adopt different conformations, leading to differential binding affinities and functional activities at their biological targets.

Stereoselective Synthesis Strategies for 3-(4-Benzylphenoxy)pyrrolidine

The synthesis of enantiomerically pure 3-(4-Benzylphenoxy)pyrrolidine is a key step in elucidating the stereospecific effects of this compound. Several general strategies for the enantioselective synthesis of 3-substituted pyrrolidines can be employed.

Chiral Pool Synthesis

This approach utilizes readily available chiral starting materials, such as amino acids, to introduce the desired stereochemistry. For the synthesis of 3-hydroxypyrrolidine precursors, L- or D-malic acid can serve as a starting point.

Illustrative Protocol: Synthesis of a Chiral 3-Hydroxypyrrolidine Intermediate

-

Starting Material: (S)-Malic acid.

-

Step 1: Diesterification. React (S)-malic acid with an alcohol (e.g., methanol) in the presence of an acid catalyst to form the corresponding dimethyl ester.

-

Step 2: Reductive Cyclization. The diester is then subjected to a reductive amination/cyclization reaction with a primary amine (e.g., benzylamine) and a reducing agent (e.g., sodium borohydride) to form the N-benzyl-4-hydroxy-pyrrolidin-2-one.

-

Step 3: Reduction. The lactam is then reduced to the corresponding pyrrolidine using a strong reducing agent like lithium aluminum hydride (LAH).

-

Step 4: Etherification. The resulting (S)-N-benzyl-3-hydroxypyrrolidine can then undergo a Williamson ether synthesis with 4-benzylbenzyl bromide in the presence of a base (e.g., sodium hydride) to yield the target (S)-3-(4-benzylphenoxy)pyrrolidine. The N-benzyl group can be subsequently removed if desired.

The choice of starting material (L- or D-malic acid) dictates the final stereochemistry of the 3-position of the pyrrolidine ring.

Asymmetric Catalysis

Asymmetric hydrogenation or transfer hydrogenation of a suitable prochiral precursor, such as a 3-pyrrolinone derivative, using a chiral catalyst can provide enantiomerically enriched 3-hydroxypyrrolidine.

Caption: Asymmetric synthesis workflow.

Chiral Separation and Analysis of Enantiomers

For a racemic mixture of 3-(4-Benzylphenoxy)pyrrolidine hydrochloride, chiral chromatography is the most effective method for separating the enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating a wide range of chiral compounds.

Illustrative Protocol: Chiral HPLC Separation

-

Column: A chiral column, for example, one with a cellulose-based stationary phase.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) is typically used. The exact ratio is optimized to achieve baseline separation of the enantiomers.

-

Flow Rate: A flow rate of 1.0 mL/min is a common starting point.

-

Detection: UV detection at a wavelength where the compound exhibits strong absorbance.

-

Sample Preparation: The racemic hydrochloride salt is dissolved in the mobile phase or a compatible solvent.

-

Analysis: Injection of the sample will result in two separate peaks corresponding to the (R) and (S) enantiomers. The enantiomeric excess (ee) of a sample can be calculated from the peak areas.

Differential Pharmacological Effects of Stereoisomers

The primary biological targets for many pyrrolidine-based CNS agents are the monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[5] Inhibition of these transporters increases the synaptic concentration of their respective neurotransmitters, leading to various physiological and behavioral effects. The stereochemistry of 3-(4-Benzylphenoxy)pyrrolidine hydrochloride is expected to play a crucial role in its affinity and selectivity for these transporters.

In Vitro Binding Affinity Studies

Radioligand binding assays are used to determine the affinity of each enantiomer for DAT, SERT, and NET. These assays measure the ability of the test compound to displace a known high-affinity radioligand from the transporter.

Illustrative Protocol: Radioligand Binding Assay

-

Preparation of Membranes: Cell membranes expressing the human DAT, SERT, or NET are prepared.

-

Radioligand: A specific high-affinity radioligand for each transporter is used (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, and [³H]nisoxetine for NET).

-

Assay: The membranes, radioligand, and varying concentrations of the test enantiomer are incubated together.

-

Detection: The amount of bound radioactivity is measured, and the concentration of the test compound that inhibits 50% of the specific binding (IC₅₀) is determined.

-

Data Analysis: The IC₅₀ values are converted to inhibition constants (Ki) to provide a measure of the binding affinity.

Expected Outcome: It is anticipated that the (R) and (S) enantiomers of 3-(4-benzylphenoxy)pyrrolidine hydrochloride will exhibit different Ki values for each of the monoamine transporters. For many phenyltropane and pyrrolidine-based dopamine reuptake inhibitors, one enantiomer displays significantly higher affinity for DAT than the other.[6]

| Enantiomer | DAT Ki (nM) (Hypothetical) | SERT Ki (nM) (Hypothetical) | NET Ki (nM) (Hypothetical) |

| (R)-enantiomer | 10 | 500 | 250 |

| (S)-enantiomer | 200 | 150 | 800 |

| Racemate | 18 | 250 | 450 |

This table presents hypothetical data to illustrate the expected differential binding affinities.

Functional Activity: Neurotransmitter Uptake Inhibition

In addition to binding affinity, it is crucial to assess the functional activity of the enantiomers by measuring their ability to inhibit the uptake of neurotransmitters into cells expressing the respective transporters.

Caption: Principle of a neurotransmitter uptake inhibition assay.

In Vivo Effects: The Behavioral Manifestation of Stereoselectivity

The differential in vitro activities of the enantiomers are expected to translate into distinct in vivo behavioral profiles. For compounds that are potent dopamine reuptake inhibitors, locomotor activity is a commonly assessed behavioral endpoint.

Illustrative In Vivo Study: Locomotor Activity in Rodents

-

Subjects: Male rodents (e.g., mice or rats).

-

Drug Administration: The (R)-enantiomer, (S)-enantiomer, racemate, or vehicle are administered via an appropriate route (e.g., intraperitoneal injection).

-

Measurement: The animals are placed in an open-field arena, and their locomotor activity (e.g., distance traveled, rearing frequency) is recorded over a specific time period using automated tracking systems.

-

Data Analysis: The locomotor activity data for each treatment group are compared to the vehicle control group.

Expected Outcome: The enantiomer with higher affinity and potency at the dopamine transporter is expected to produce a greater increase in locomotor activity at a given dose compared to the less active enantiomer.[7]

Conclusion and Future Directions

The stereochemistry of 3-(4-Benzylphenoxy)pyrrolidine hydrochloride is a pivotal factor that likely governs its pharmacological activity. A thorough investigation of its enantiomers, from their synthesis and separation to their differential effects on monoamine transporters and in vivo behavior, is essential for understanding its therapeutic potential and structure-activity relationships.

The methodologies and principles outlined in this guide provide a comprehensive framework for such an investigation. By elucidating the stereospecific interactions of this and related compounds with their biological targets, researchers can advance the rational design of more selective and efficacious therapeutics for a range of neurological and psychiatric disorders. Future studies should focus on obtaining empirical data for 3-(4-Benzylphenoxy)pyrrolidine hydrochloride to validate the hypotheses presented herein and to fully characterize its potential as a novel CNS agent.

References

- Crider, A. M., Hemdi, T. F., Hassan, M. N., & Fahn, S. (1984). Synthesis and dopaminergic activity of 3-(3,4-dihydroxyphenyl)-1-n-propylpyrrolidine hydrobromide. Journal of Pharmaceutical Sciences, 73(11), 1585–1587.

- Fish, P. V., Fray, M. J., Stobie, A., Wakenhut, F., & Whitlock, G. A. (2007). N-Benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines as selective dual serotonin/noradrenaline reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(7), 2022–2025.

- Fox, G. B., Esbenshade, T. A., Pan, J. B., Radek, R. J., Krueger, K. M., Yao, B. B., ... & Hancock, A. A. (2005). Pharmacological properties of ABT-239 [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist. Journal of Pharmacology and Experimental Therapeutics, 313(1), 176–190.

- Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen.

-

Wikipedia contributors. (2023). Pyrrolidine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- Macor, J. E., Blake, J., Fox, C. B., Johnson, C., Koe, B. K., Lebel, L. A., ... & Schulz, D. W. (1992). Synthesis and serotonergic pharmacology of the enantiomers of 3-[(N-methylpyrrolidin-2-yl)methyl]-5-methoxy-1H-indole: discovery of stereogenic differentiation in the aminoethyl side chain of the neurotransmitter serotonin. Journal of Medicinal Chemistry, 35(23), 4503–4505.

- Meltzer, P. C., Liu, S., Blanchette, H. S., Blundell, P., & Madras, B. K. (2003). Design and synthesis of 3-(arylmethoxy)-3-arylnortropanes: novel inhibitors of the serotonin transporter. Journal of Medicinal Chemistry, 46(15), 3291–3303.

- Newman, A. H., & Miller, G. W. (2010). Discovery and Development of Monoamine Transporter Ligands. Current topics in medicinal chemistry, 10(15), 1513–1527.

- Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology, 479(1-3), 23–40.

- Van Orden, L. J., Van Dyke, P. M., Saito, D. R., Church, T. J., Chang, R., Smith, J. A. M., ... & Stangeland, E. L. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 23(5), 1456–1461.

- Wenthur, C. J., & Lindsley, C. W. (2013). Classics in chemical neuroscience: citalopram. ACS Chemical Neuroscience, 4(9), 1235–1242.

- Woolverton, W. L., Hecht, G. S., Agoston, G. E., & Katz, J. L. (1997). Further studies of the reinforcing effects of monoamine uptake inhibitors in rhesus monkeys. Behavioural Pharmacology, 8(2-3), 131–141.

- Yatin, S. M., & Varner, E. L. (2002). Stereospecific inhibition of monoamine uptake transporters by meta-hydroxyephedrine isomers. Journal of Neural Transmission, 109(9), 1159–1170.

- Zwart, T. C., Graw, S., & Baumann, M. H. (2019).

- Zhang, Y., & Lever, J. R. (2008). Synthesis and monoamine transporter affinity of 3α-arylmethoxy-3β-arylnortropanes. Bioorganic & Medicinal Chemistry Letters, 18(11), 3323–3326.

- Zeynizadeh, B., & Hossaini, Z. (2023). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 381(1), 4.

Sources

- 1. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iris.unipa.it [iris.unipa.it]

- 4. mdpi.com [mdpi.com]

- 5. Regulation of monoamine transporters: Role of transporter phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Monoamine transporter binding, locomotor activity, and drug discrimination properties of 3-(4-substituted-phenyl)tropane-2-carboxylic acid methyl ester isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stereoselective neurochemical, behavioral, and cardiovascular effects of α-pyrrolidinovalerophenone enantiomers in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 3-(4-Benzylphenoxy)pyrrolidine Hydrochloride for Drug Design

This guide provides a comprehensive technical overview of the essential physicochemical properties of 3-(4-Benzylphenoxy)pyrrolidine hydrochloride, a molecule of interest in modern drug discovery. Understanding these fundamental characteristics is paramount for researchers, scientists, and drug development professionals to effectively design and optimize novel therapeutics. This document moves beyond a simple listing of data points, offering insights into the causality behind experimental choices and the implications of these properties on a compound's journey to becoming a viable drug candidate.

Introduction: The Significance of the Pyrrolidine Scaffold in Medicinal Chemistry

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] This five-membered saturated heterocycle offers a three-dimensional structure that allows for the effective exploration of pharmacophore space, a critical aspect of designing molecules that interact specifically with biological targets.[1] The pyrrolidine motif can enhance aqueous solubility and introduce chiral centers, providing opportunities for stereospecific interactions with proteins.[2] The compound 3-(4-Benzylphenoxy)pyrrolidine hydrochloride incorporates this valuable scaffold, suggesting its potential for biological activity. A thorough understanding of its physicochemical properties is the first step in unlocking this potential.

Molecular Structure and Basic Properties

Before delving into the experimental determination of its properties, it is essential to establish the foundational characteristics of 3-(4-Benzylphenoxy)pyrrolidine hydrochloride.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₀ClNO | ChemWhat[3] |

| Molecular Weight | 289.8 g/mol | Sigma-Aldrich |

| Chemical Structure | (See Figure 1) |

Figure 1: Chemical Structure of 3-(4-Benzylphenoxy)pyrrolidine Hydrochloride

A 2D representation of the molecule.

Ionization Constant (pKa): A Predictor of In Vivo Behavior

The pKa of a molecule is a critical determinant of its behavior in biological systems, influencing its solubility, permeability, and receptor interactions. For 3-(4-Benzylphenoxy)pyrrolidine hydrochloride, the pyrrolidine nitrogen is the primary ionizable group.

Predicted pKa

Computational tools provide a valuable first approximation of a molecule's pKa.

| Property | Predicted Value | Prediction Tool |

| pKa (most basic) | 10.24 | Chemicalize |

This predicted pKa suggests that at physiological pH (around 7.4), 3-(4-Benzylphenoxy)pyrrolidine will exist predominantly in its protonated, charged form. This has significant implications for its absorption and distribution, as the charged form is generally more water-soluble but less able to passively diffuse across lipid membranes.

Experimental Protocol: Potentiometric Titration

To experimentally validate the predicted pKa, potentiometric titration is the gold-standard method. This technique involves the gradual addition of a titrant (in this case, a strong base) to a solution of the compound and monitoring the corresponding change in pH.

Workflow for pKa Determination

A schematic of the potentiometric titration workflow.

Step-by-Step Methodology:

-

Preparation of Solutions: Prepare standardized solutions of 0.1 M sodium hydroxide (NaOH) and 0.1 M hydrochloric acid (HCl).

-

pH Meter Calibration: Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

Sample Preparation: Accurately weigh a sample of 3-(4-Benzylphenoxy)pyrrolidine hydrochloride and dissolve it in a known volume of deionized water to create a solution of approximately 1-10 mM.

-

Titration: Place the sample solution in a thermostated vessel at 25°C and begin titrating with the standardized 0.1 M NaOH solution in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize before proceeding.

-

Data Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Lipophilicity (LogP and LogD): Balancing Solubility and Permeability

Lipophilicity is a key physicochemical property that governs a drug's ability to cross biological membranes, its distribution into tissues, and its potential for metabolism and toxicity. It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is a more physiologically relevant parameter.

Predicted Lipophilicity

| Property | Predicted Value | Prediction Tool |

| LogP | 3.86 | Chemicalize |

| LogD at pH 7.4 | 2.58 | Chemicalize |

The predicted LogP value of 3.86 indicates that the neutral form of the molecule is significantly more soluble in a lipid environment than in water. However, the LogD at pH 7.4 is lower (2.58), reflecting the increased aqueous solubility of the protonated form of the molecule at physiological pH. This balance between lipophilicity and hydrophilicity is crucial for oral bioavailability.

Experimental Protocol: Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for the experimental determination of LogP and LogD.

Workflow for LogP/LogD Determination

A schematic of the shake-flask method for LogP/LogD determination.

Step-by-Step Methodology:

-

Phase Preparation: Prepare a phosphate buffer solution at pH 7.4 and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the phosphate buffer.

-

Sample Preparation: Prepare a stock solution of 3-(4-Benzylphenoxy)pyrrolidine hydrochloride in the pre-saturated aqueous buffer.

-

Partitioning: Add a known volume of the stock solution to a vessel containing a known volume of pre-saturated n-octanol.

-

Equilibration: Shake the vessel at a constant temperature (e.g., 25°C) for a sufficient time (typically 24 hours) to allow for equilibrium to be reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and organic phases.

-

Quantification: Carefully sample both the aqueous and organic phases and determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. To determine the LogP, the experiment is repeated at a pH where the compound is in its neutral form.

Aqueous Solubility: A Prerequisite for Absorption

Aqueous solubility is a fundamental property that dictates the dissolution rate of a solid dosage form and, consequently, its absorption. Poor aqueous solubility is a major hurdle in drug development.

Predicted Aqueous Solubility

| Property | Predicted Value (at pH 7.4) | Prediction Tool |

| Solubility | 0.11 mg/mL | Chemicalize |

The predicted solubility of 0.11 mg/mL suggests that 3-(4-Benzylphenoxy)pyrrolidine hydrochloride has moderate aqueous solubility. As an ionizable compound, its solubility is expected to be pH-dependent, with higher solubility at lower pH values where it is fully protonated.

Experimental Protocol: Thermodynamic Solubility Assay

The thermodynamic solubility is determined by allowing an excess of the solid compound to equilibrate with the solvent of interest.

Workflow for Aqueous Solubility Determination

A schematic of the thermodynamic solubility assay.

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of solid 3-(4-Benzylphenoxy)pyrrolidine hydrochloride to a series of vials containing buffers at different pH values (e.g., pH 2.0, 5.0, and 7.4).

-

Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is achieved.

-

Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated HPLC method.

Melting Point and Thermal Stability

The melting point is a key indicator of a compound's purity and solid-state stability. It also influences the manufacturing processes of solid dosage forms.

Estimated Melting Point

While no experimental data is available for the title compound, a structurally similar compound, (3S)-3-Benzyloxypyrrolidine Hydrochloride, has a reported melting point in the range of 180-190°C.[4] It is reasonable to expect a similar melting point for 3-(4-Benzylphenoxy)pyrrolidine hydrochloride.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique used to determine the melting point and other thermal events of a material.

Workflow for Melting Point Determination

A schematic of the DSC workflow for melting point determination.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh a small amount (1-5 mg) of 3-(4-Benzylphenoxy)pyrrolidine hydrochloride into an aluminum DSC pan.

-

Instrument Setup: Place the sealed pan in the DSC instrument, alongside an empty reference pan.

-

Thermal Scan: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram.

Chemical Stability: Ensuring Therapeutic Efficacy and Safety

The chemical stability of a drug substance is crucial for ensuring its safety and efficacy throughout its shelf life. Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.

Potential Degradation Pathways

Based on the structure of 3-(4-Benzylphenoxy)pyrrolidine hydrochloride, several degradation pathways can be anticipated under stress conditions:

-

Hydrolysis: The ether linkage could be susceptible to cleavage under strongly acidic or basic conditions, although this is generally a stable functional group.

-

Oxidation: The benzylic carbon and the aromatic rings could be susceptible to oxidation, particularly in the presence of oxidizing agents and light.

-

Thermal Degradation: At elevated temperatures, decomposition of the molecule may occur.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies involve subjecting the compound to a variety of stress conditions, as outlined by the International Council for Harmonisation (ICH) guidelines.

Workflow for Forced Degradation Studies

A schematic of the forced degradation study workflow.

Step-by-Step Methodology:

-

Sample Preparation: Prepare solutions of 3-(4-Benzylphenoxy)pyrrolidine hydrochloride in appropriate solvents.

-

Stress Conditions:

-

Acidic: Treat with 0.1 M HCl at an elevated temperature (e.g., 60°C).

-

Basic: Treat with 0.1 M NaOH at an elevated temperature (e.g., 60°C).

-

Oxidative: Treat with 3% hydrogen peroxide at room temperature.

-

Thermal: Expose the solid drug substance to dry heat (e.g., 80°C).

-

Photolytic: Expose the drug substance (solid and in solution) to light according to ICH Q1B guidelines.

-

-

Analysis: Analyze the stressed samples at various time points using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products.

-

Peak Purity: Assess the peak purity of the parent compound and degradation products using a photodiode array (PDA) detector to ensure that no co-eluting peaks are present.

Conclusion: A Roadmap for Further Development

This technical guide has provided a comprehensive overview of the key physicochemical properties of 3-(4-Benzylphenoxy)pyrrolidine hydrochloride and the experimental methodologies for their determination. The predicted and estimated values presented herein serve as a valuable starting point for further investigation. A thorough experimental characterization of these properties is a critical step in the development of any new chemical entity. The data generated from these studies will inform formulation strategies, predict in vivo performance, and ultimately contribute to the successful translation of a promising molecule into a safe and effective therapeutic agent. The pyrrolidine scaffold continues to be a rich source of novel drug candidates, and a solid understanding of the physicochemical principles outlined in this guide is essential for navigating the complex path of drug discovery and development.[5][6]

References

- BenchChem. (n.d.). Physicochemical Properties of Novel Pyrrolidine Sulfonic Acids: A Technical Guide.

- Di Sarno, V., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(15), 4959.

- Jeelan Basha, N., Basavaraja, S. M., & Shyamsunder, K. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Molecular Diversity, 26(4), 2423–2459.

- PharmaBlock. (n.d.). Pyrrolidine Derivatives in Drug Discovery.

- Mancini, G., et al. (2013). Synthesis and physicochemical characterization of pyrrolidinium based surfactants. Journal of Colloid and Interface Science, 389(1), 224-231.

- BenchChem. (n.d.). Navigating the Stability Landscape of 2-Pyrrolidinone Derivatives: A Technical Support Guide.

- Bouling Chemical Co., Limited. (n.d.). (3S)-3-Benzyloxypyrrolidine Hydrochloride Supplier China. Retrieved from Bouling Chemical Co., Limited website.

- Reed, Z. H., et al. (2017). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Journal of Pharmaceutical Sciences, 106(7), 1757-1764.

- Science.gov. (n.d.). forced degradation study: Topics by Science.gov.

- ChemWhat. (n.d.). (R)-3-(4-BENZYLPHENOXY)PYRROLIDINE HYDROCHLORIDE CAS#: 942194-85-6.

- Singh, R., & Kumar, R. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188.

- Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.

- Singh, S., & Bakshi, M. (2012). Current trends in forced degradation study for pharmaceutical product development.

- Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

- Wang, Y., et al. (2023). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC–MS/MS. Foods, 12(7), 1419.

- Santa Cruz Biotechnology. (n.d.). (S)-3-Phenyl-pyrrolidine hydrochloride.

- ChemScene. (n.d.). (S)-3-Phenylpyrrolidine hydrochloride.

- AMSbiopharma. (n.d.). Stability-indicating methods for peptide drug analysis.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31268, Pyrrolidine.